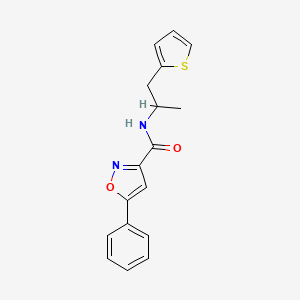

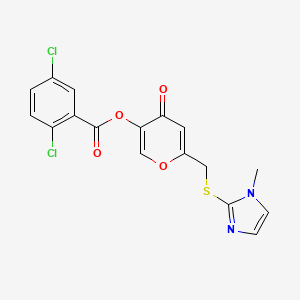

![molecular formula C10H16ClNO2S B3013798 3-[(2-噻吩基甲基)氨基]丙酸乙酯 CAS No. 131436-68-5](/img/structure/B3013798.png)

3-[(2-噻吩基甲基)氨基]丙酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions tailored to achieve the desired molecular architecture. For instance, the synthesis of [[(thienylcarbonyl)amino]phenoxy]propanolamines, which share a similar thienyl group to Ethyl 3-[(2-thienylmethyl)amino]propanoate, was described, highlighting the importance of ortho substitution on the phenoxy ring for achieving both beta-adrenergic blocking and diuretic activity . Another related synthesis is that of ethyl 3-(3-aminophenyl)propanoate, which was achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by stannous chloride reduction and esterification . These methods provide a foundation for understanding the synthesis of Ethyl 3-[(2-thienylmethyl)amino]propanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-[(2-thienylmethyl)amino]propanoate has been determined using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Additionally, spectroscopic techniques like FT-IR, FT-Raman, and NMR are used to analyze the molecular structure and confirm the identity of synthesized compounds . These studies are crucial for understanding the three-dimensional conformation and electronic structure of Ethyl 3-[(2-thienylmethyl)amino]propanoate.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the ethyl propanoate moiety can be explored through various reactions. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives led to the formation of various substituted compounds, demonstrating the versatility of the ethyl propanoate group in chemical transformations . These reactions provide insight into the potential chemical behavior of Ethyl 3-[(2-thienylmethyl)amino]propanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the crystal structure analysis provides information on the density and space group of the compound, which can be related to its physical properties . The chemical properties can be inferred from bioassay data, which indicate biological activities such as fungicidal and plant growth regulation activities . Additionally, computational methods like DFT are used to predict the reactivity and stability of the compounds, which are important for understanding the properties of Ethyl 3-[(2-thienylmethyl)amino]propanoate .

科学研究应用

多态性表征

3-[(2-噻吩基甲基)氨基]丙酸乙酯和类似化合物已使用各种光谱和衍射技术对其多晶型进行了研究。一项研究表征了一种与 3-[(2-噻吩基甲基)氨基]丙酸乙酯密切相关的研究性药物化合物的两种多晶型,采用粉末 X 射线衍射 (PXRD)、固态核磁共振 (SSNMR) 和分子光谱方法等技术 (Vogt 等人,2013)。

晶体堆积和相互作用

(2Z)-2-氰基-3-[(4-乙氧苯基)氨基]丙-2-烯酸乙酯是一种与 3-[(2-噻吩基甲基)氨基]丙酸乙酯类似的化合物,在其晶体堆积中利用了罕见的 N⋯π 相互作用,如通过对其结构和相互作用的研究所示 (Zhang、Wu 和 Zhang,2011)。

生物还原中的应用

3-[(2-噻吩基)氨基]丙酸乙酯,一种 3-[(2-噻吩基甲基)氨基]丙酸乙酯的衍生物,作为抗抑郁药物的关键手性中间体。研究表明,它是通过立体选择性生物还原产生的,这证明了生产对映体纯净产物的潜力 (Ren、Liu、Pei 和 Wu,2019)。

对映异构体和衍生物的合成

已经探索了从外消旋 3-氨基-3-(4-氰基苯基)丙酸乙酯(另一种相关化合物)合成和分离对映异构体,突出了其在药物研究中的重要性 (Solymár、Kanerva 和 Fülöp,2004)。

不对称生物催化

已研究了使用甲基杆菌进行涉及 3-氨基-3-苯基丙酸乙酯(一种与 3-[(2-噻吩基甲基)氨基]丙酸乙酯相关的化合物)的不对称生物催化的过程。这项研究有助于有效生产手性药物中间体 (Li、Wang、Huang、Zou 和 Zheng,2013)。

酮还原酶增强

酮还原酶是一种用于生物还原 3-[(2-噻吩基甲基)氨基]丙酸乙酯衍生物的酶,已被增强以提高稳定性和性能,证明了酶工程在药物合成中的重要性 (Liu、Li、Guo、Cui、Lin 和 Wu,2021)。

安全和危害

属性

IUPAC Name |

ethyl 3-(thiophen-2-ylmethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUKMQHTMQHBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269932 | |

| Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131436-68-5 | |

| Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)

![6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3013720.png)

![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3013721.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3013725.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3013729.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3013733.png)